N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide
Overview
Description
N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.1168768 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
A series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with antiarrhythmic activity were synthesized, highlighting the potential of such compounds for further pharmacological exploration due to their original spectrum of activity (Likhosherstov et al., 2014). Additionally, the structural characterization and synthesis of tetrahedrally-oriented four-armed star and branched aramids demonstrate the versatility of adamantane derivatives in creating materials with significant thermal stability and solubility properties (Reichert & Mathias, 1994).
Chemical Behavior and Applications
Research into N-heterocyclic carbenes as ligands in palladium-mediated radiolabelling of amides for positron emission tomography highlights the utility of adamantyl groups in the field of diagnostic imaging, improving the radiochemical yield and purity of synthesized compounds (Jennings et al., 2011). The synthesis and spectroscopic characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes) provide insights into the electronic properties and potential applications of adamantane-containing polymers in electronic and optical devices (Moustafid et al., 1991).
Molecular Interactions and Stability
Studies on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveal how adamantane derivatives can influence molecular interactions and stability, affecting the photophysical properties of compounds (Yang et al., 2004). The molecular structure analysis of N-3-hydroxyphenyl-4-methoxybenzamide, an analogous compound, through X-ray diffraction and DFT calculations, underscores the impact of intermolecular interactions on the geometry of such molecules, providing valuable information for the design of new materials and drugs (Karabulut et al., 2014).
Properties
IUPAC Name |
N-(1-adamantylcarbamothioyl)-3-chloro-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-24-16-3-2-14(7-15(16)20)17(23)21-18(25)22-19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPPKTKTFOIKFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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